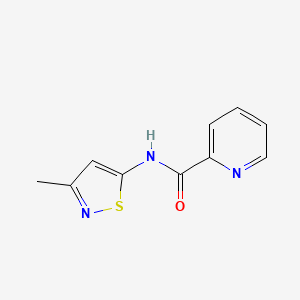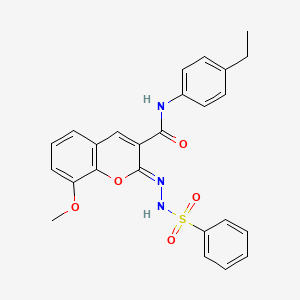![molecular formula C10H7NO3 B2396291 2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitril CAS No. 866156-75-4](/img/structure/B2396291.png)
2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile” is a chemical compound that belongs to the benzofuran family . Benzofurans are considered privileged scaffolds due to their wide range of biological properties . This compound has a molecular formula of C10H7NO3 .
Molecular Structure Analysis
The molecular structure of “2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile” was characterized and identified through 1H,13C, and APT NMR experiments .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Claisen–Smichdt-type condensation reaction . This reaction is used to synthesize a novel N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative .
Wirkmechanismus
The mechanism of action of 2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile is not fully understood. However, studies have shown that the compound exhibits potent inhibitory activity against various enzymes, including topoisomerase II, which is involved in DNA replication and repair. The compound also exhibits inhibitory activity against various kinases, including protein kinase C and casein kinase II. These enzymes play important roles in cell signaling and regulation, and their inhibition by 2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile may contribute to its biological activity.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound also exhibits anti-inflammatory activity, which may be attributed to its inhibition of various enzymes involved in the inflammatory response. In addition, 2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile has been shown to exhibit antiviral activity against HIV-1 and other retroviruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile in lab experiments is its potent biological activity. The compound exhibits cytotoxic, anti-inflammatory, and antiviral activity, which make it an attractive target for drug discovery and development. However, one of the main limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound exhibits cytotoxic activity against normal cells as well as cancer cells, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile. One direction is to further elucidate the mechanism of action of the compound. Studies have shown that the compound exhibits inhibitory activity against various enzymes and kinases, but the exact mechanism of action is not fully understood. Another direction is to explore the therapeutic potential of the compound for various diseases, including cancer, inflammation, and viral infections. This may involve the development of novel derivatives of the compound with improved potency and selectivity. Finally, future research may focus on the development of methods for the synthesis of the compound that are more efficient and environmentally friendly.
Synthesemethoden
2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]acetonitrile can be synthesized using different methods. One of the most common methods is the reaction of 6-hydroxybenzofuran-3-carbaldehyde with malononitrile in the presence of piperidine and acetic acid. The reaction yields the desired product in good yield and purity. Other methods include the reaction of benzofuran-6-carbaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide and the reaction of 2,3-dihydrobenzofuran-6-carboxaldehyde with malononitrile in the presence of piperidine and acetic acid.
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Benzofuran-Derivate, einschließlich derer, die das 2-Benzofuranon-Gerüst enthalten, wurden auf ihr antioxidatives Potenzial untersucht . Die Verbindung kann eine antioxidative Aktivität aufweisen, die entscheidend ist, um Zellen vor oxidativem Stress zu schützen und verschiedene Krankheiten zu verhindern.
Antikrebsaktivität
Benzofuran-Verbindungen haben sich als vielversprechend für die Anwendung als Antikrebsmittel erwiesen. So zeigten substituierte Benzofurane in verschiedenen Krebszelllinien eine signifikante Hemmung des Zellwachstums. Verbindung 36, ein verwandtes Benzofuran-Derivat, zeigte inhibitorische Wirkungen gegen Leukämie, nicht-kleinzelligen Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Die Untersuchung des Potenzials Ihrer Verbindung in diesem Kontext könnte wertvoll sein.
Antileishmaniale Wirksamkeit
Die Synthese von Isoindolo[2,1-a]chinolin-Derivaten, die strukturelle Merkmale mit Benzofuran-Verbindungen teilen, wurde hinsichtlich der antileishmanialen Wirksamkeit gegen viszerale Leishmaniose (VL) untersucht . Angesichts der strukturellen Ähnlichkeiten könnte Ihre Verbindung auch antileishmaniale Eigenschaften aufweisen.
Synthetische Zwischenprodukte
Benzofuran-Derivate dienen als wichtige Zwischenprodukte bei der Synthese anderer heterocyclischer Systeme. So spielen sie eine Rolle bei der Erzeugung von 2,3-Dihydro-1H-isoindol-1-on-Derivaten, die einzigartige Moleküle mit vielfältigen Anwendungen sind . Untersuchen Sie, ob Ihre Verbindung als vielseitiger Baustein für die Synthese neuartiger heterocyclischer Strukturen dienen kann.
Herbizide Eigenschaften
Bestimmte Phthalid-Derivate, die eng mit Benzofuranen verwandt sind, sind bekannt für ihre herbiziden Eigenschaften . Untersuchen Sie, ob Ihre Verbindung ähnliche Wirkungen auf das Pflanzenwachstum und die Unkrautbekämpfung zeigt.
Eigenschaften
IUPAC Name |
2-[(3-oxo-1-benzofuran-6-yl)oxy]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-3-4-13-7-1-2-8-9(12)6-14-10(8)5-7/h1-2,5H,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJFGWOSLPPHOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)OCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

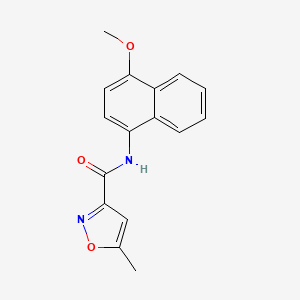
![Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2396212.png)
![Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2396213.png)

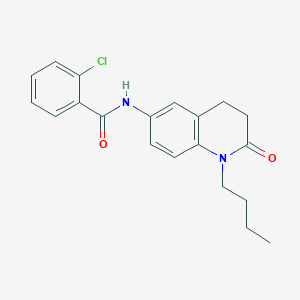
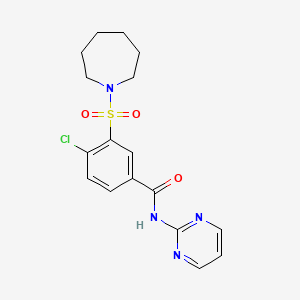
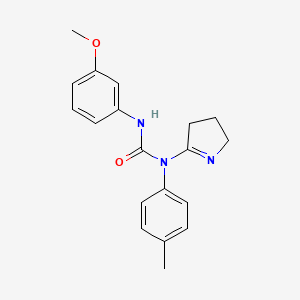
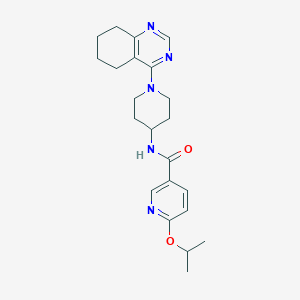
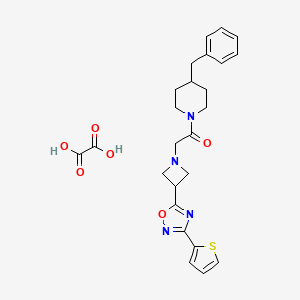
![3-amino-N-tert-butyl-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2396226.png)


